molecular formula C6H7BrN2OS B6173060 5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde hydrobromide CAS No. 2648994-45-8

5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde hydrobromide

Cat. No.: B6173060
CAS No.: 2648994-45-8
M. Wt: 235.10 g/mol
InChI Key: BOUWXZTTZQABLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound consists of a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with a carbaldehyde group at position 2 and stabilized as a hydrobromide salt. Its molecular formula is C₆H₄N₂OS·HBr (derived from and ).
Key Properties:

  • Molecular Weight: 152.18 g/mol (free aldehyde) + 80.91 g/mol (HBr) ≈ 233.09 g/mol.
  • Functional Groups: Aldehyde (-CHO) at position 2, hydrobromide salt for enhanced solubility and stability.

Properties

CAS No.

2648994-45-8

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde;hydrobromide

InChI

InChI=1S/C6H6N2OS.BrH/c9-4-5-3-8-2-1-7-6(8)10-5;/h3-4H,1-2H2;1H

InChI Key

BOUWXZTTZQABLN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(SC2=N1)C=O.Br

Purity

95

Origin of Product

United States

Biological Activity

5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde hydrobromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article summarizes the key findings from various studies on its biological activity, including its anticancer, antimicrobial, and other pharmacological effects.

This compound can be synthesized through various chemical reactions involving imidazo and thiazole derivatives. The synthesis typically involves condensation reactions and subsequent purification methods to yield the desired hydrobromide salt form. The compound's structure allows for interactions with biological targets that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, a study focusing on similar compounds demonstrated significant antiproliferative activity against pancreatic cancer cells. The IC50 values for certain derivatives ranged from 2.2 to 3.9 mM, indicating promising efficacy against gemcitabine-resistant cell lines .

Table 1: Antiproliferative Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound IDIC50 (mM)Cell Line
12b2.2 ± 0.37Panc-1R
13g3.9 ± 0.25Panc-1R

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . In a study assessing various imidazo[2,1-b][1,3,4]thiadiazoles against Mycobacterium tuberculosis, several derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . This suggests that modifications in the imidazo and thiazole rings could enhance the activity against resistant strains of bacteria.

Table 2: Antitubercular Activity of Selected Derivatives

Compound IDMIC (μg/mL)Activity Type
5c3.125Anti-tubercular
5d3.125Anti-tubercular

Other Biological Activities

Beyond anticancer and antimicrobial effects, imidazo[2,1-b][1,3]thiazole derivatives have been reported to exhibit a range of pharmacological activities , including:

  • Antifungal Activity : Some derivatives showed effectiveness against fungal strains.
  • Antioxidant Activity : Certain compounds demonstrated significant free radical scavenging abilities.
  • Antiviral Activity : Specific derivatives were effective against viruses such as Coxsackie B4 and feline herpes viruses .

Case Studies and Research Findings

One notable case study involved the synthesis of a series of novel acyl-hydrazone derivatives linked to imidazo[2,1-b][1,3]thiazole rings. These compounds were tested for their antiviral and antimycobacterial activity with promising results . The study indicated that structural modifications significantly influenced biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of imidazo[2,1-b][1,3]thiazole derivatives against various cancer cell lines. A notable study published in the European Journal of Medicinal Chemistry investigated the effects of these compounds on pancreatic cancer cells, particularly those resistant to gemcitabine. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 2.2 to 3.9 mM against gemcitabine-resistant Panc-1R cells .

Table 1: Antiproliferative Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

CompoundIC50 (mM)Cell Line
12a2.2 ± 0.37Panc-1R
12b3.9 ± 0.25Panc-1R
13g3.5 ± 0.30Panc-1R

This indicates that modifications to the imidazo[2,1-b][1,3]thiazole structure can enhance its efficacy against resistant cancer types.

Antimicrobial Properties

The potential antimicrobial effects of imidazo[2,1-b][1,3]thiazole derivatives have also been explored. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility as novel antibacterial agents. The mechanism is believed to involve interference with bacterial enzyme systems crucial for survival and replication.

Neurological Applications

Emerging research indicates that imidazo[2,1-b][1,3]thiazole derivatives may have neuroprotective properties. Studies suggest they could modulate pathways involved in neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Pancreatic Cancer Resistance

A comprehensive study focused on the synthesis and evaluation of new imidazo[2,1-b][1,3]thiazole derivatives showed promising results against pancreatic cancer cells that had developed resistance to standard treatments. The study utilized a variety of synthetic routes to create several derivatives and tested their efficacy in vitro against resistant cell lines. The findings support further investigation into these compounds as potential therapeutic agents for overcoming drug resistance in cancer treatment .

Case Study 2: Antimicrobial Testing

Another notable study evaluated the antimicrobial activity of synthesized imidazo[2,1-b][1,3]thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating their potential as effective antimicrobial agents in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo[2,1-b][1,3]thiazole Carbaldehydes

3-Phenyl-5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde
  • Structure : Phenyl group at position 3, carbaldehyde at position 2.
  • Synonym: CNB18240, ZINC12336598 ().
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
  • Structure : Trifluoromethyl (-CF₃) at position 6, carbaldehyde at position 3.
  • Key Differences :
    • Electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability.
    • Similarity Score : 0.83 to parent scaffold ().
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies ().

Hydrobromide vs. Hydrochloride Salts

Ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate Hydrochloride
  • Structure : Ethyl acetate group at position 3, hydrochloride salt.
  • Key Differences :
    • Hydrochloride salt offers lower molecular weight (248.73 g/mol) compared to hydrobromide ().
    • Acetate ester may serve as a prodrug, enhancing oral bioavailability.
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde Hydrobromide
  • Structure : Bromine substitution at position 5, hydrobromide salt.
  • Key Differences :
    • Bromine increases steric bulk and may influence binding to hydrophobic pockets in enzymes ().
    • CAS : 2166571-24-8 ().

Bicyclic Heterocycles with Varied Substituents

3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole Hydrobromide
  • Structure : Methoxyphenyl at position 3, methyl group at position 2.
  • Key Differences :
    • Methoxy group enhances solubility in polar solvents.
    • CAS : 352200-46-5 ().
  • Applications: Potential as a kinase inhibitor due to aromatic and methyl substitutions ().
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives
  • Structure : Expanded six-membered thiazine ring instead of thiazole.
  • Key Differences :
    • Lower antioxidant activity (IC₅₀ > 5 mM) compared to imidazothiazole analogs ().
    • Structural flexibility may reduce target specificity.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound (Hydrobromide) -CHO at C2, HBr salt ~233.09 Intermediate, Antioxidant
3-Phenyl Derivative Phenyl at C3 238.28 (free aldehyde) Low antioxidant activity
6-(Trifluoromethyl) Derivative -CF₃ at C6 234.17 SAR studies
5-Bromo Derivative (Hydrobromide) Br at C5 292.97 Synthetic intermediate
3-(4-Methoxyphenyl)-2-methyl Hydrobromide -OCH₃, -CH₃ 354.23 Kinase inhibition candidate

Key Research Findings

  • Synthesis : Hydrobromide salts are typically prepared via neutralization of free bases with HBr, followed by recrystallization ().
  • Antioxidant Activity : Carbaldehyde derivatives generally exhibit moderate activity, with phenyl-substituted variants showing reduced efficacy ().
  • Structural Insights : Trifluoromethyl and bromine substitutions enhance stability and steric effects, making them valuable for medicinal chemistry ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.